Home > Products > Building Blocks P1562 > Ethylenediamine-N,N'-diacetic acid
Ethylenediamine-N,N'-diacetic acid - 5657-17-0

Ethylenediamine-N,N'-diacetic acid

Catalog Number: EVT-267049
CAS Number: 5657-17-0
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethylenediamine-N,N'-diacetic acid (EDDA) is a polyaminopolycarboxylic acid, a class of chelating agents known for their ability to form stable complexes with metal ions. [] It is a tetra-dentate ligand, meaning it can bind to a metal ion through four donor atoms. []

Source: EDDA is a synthetic compound, not naturally occurring. []

Classification: It is classified as a chelating agent due to its ability to form stable complexes with metal ions. []

  • Analytical Chemistry: In complexometric titrations to determine the concentration of metal ions in a solution. []
  • Inorganic Chemistry: To study the coordination chemistry of metal ions and synthesize novel metal complexes. [, , , ]
  • Biochemistry: To investigate the role of metal ions in biological systems and develop metal-based drugs. [, , , , , , , ]
  • Environmental Science: To understand the mobility and bioavailability of metals in the environment. []

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)

Compound Description: HBED is a phenolic aminocarboxylic acid and a potent iron chelator. It exhibits high thermodynamic stability constants with trivalent metal ions, such as Ga(III) [, ] and In(III) [, ]. HBED is known for its ability to cross the intact blood-brain barrier, making it a potential therapeutic agent for brain trauma []. HBED has demonstrated superior iron removal capabilities compared to desferrioxamine (DFO), particularly when encapsulated in liposomes for targeted delivery to the reticuloendothelial system []. Studies indicate that HBED is more effective than DFO in suppressing parasite counts in malaria models, suggesting its potential as an antimalarial drug candidate [].

N,N'-Bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid (HBED-CC)

Compound Description: HBED-CC is a derivative of HBED featuring an acyclic structure and carboxyethyl groups. This ligand exhibits a high stability constant for Ga(III) complexes (logKGaL = 38.5) enabling rapid and efficient radiolabeling with Gallium-68 at room temperature [, ]. HBED-CC conjugated to peptides like NGR and RGD has been explored as a potential tumor-targeted molecular imaging probe for PET imaging []. When conjugated to a bisphosphonate group (HBED-CC-BP), it displays high binding affinity to hydroxyapatite and significant uptake in bones, suggesting its potential as a bone imaging agent [].

N,N'-Bis(2-hydroxy-3-methyl-5-tert-butylbenzyl)ethylenediamine-N,N'-diacetic acid

Compound Description: Similar to the previous compound, this HBED analog introduces even bulkier substituents (methyl and tert-butyl) on the aromatic rings. This modification further enhances the basicity of the ligand while decreasing its metal ion affinity due to steric hindrance [].

N,N'-Bis(2-hydroxybenzyl)-N-(2-hydroxyethyl)ethylenediamine-N'-acetic acid

Compound Description: This ligand represents a variation in the basic structure of HBED. By replacing one of the acetic acid groups with a 2-hydroxyethyl group, it affects the denticity and chelating properties of the molecule [].

N,N'-Bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid (Br phi HBED)

Compound Description: Unlike BrMe2HBED, Br phi HBED features a bromoacetamide group attached to a benzyl group within the linker arm, improving its stability and allowing for more efficient radiolabeling with indium [].

N,N'-bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid diacetoxymethyl ester (7)

Compound Description: This lipophilic prodrug ester of OR10141 demonstrates improved membrane permeability, allowing it to protect human skin fibroblasts against hydrogen peroxide toxicity effectively [].

N,N'-bis-(2,2-dimethyl-2-mercaptoethyl)ethylenediamine (4SS)

Compound Description: 4SS is a tetradentate ligand incorporating two thiol groups, resulting in high stability constants for its In(III) and Ga(III) complexes []. The presence of geminal dimethyl groups in 4SS increases the stability of these complexes compared to the analogous ligand, EDDASS.

1-carboxy-N-N'-bis(2,2-dimethyl-2-mercaptoethyl)ethylenediamine (5SS)

Compound Description: 5SS is a pentadentate ligand, incorporating an additional carboxylic acid group compared to 4SS. This modification further increases the stability of its In(III) and Ga(III) complexes [].

N,N'-bis(2,2-dimethyl-2-mercaptoethyl)ethylenediamine-N,N'-diacetic acid (6SS)

Compound Description: 6SS is a hexadentate ligand incorporating two thiol and two carboxylic acid groups. This ligand exhibits exceptionally high stability constants for its In(III) complex (KML = 10(39.8)), surpassing those reported for other In(III) ligands []. The presence of geminal dimethyl groups in 6SS also contributes to the increased stability of its Ga(III) and In(III) complexes compared to the analogous ligand, EDDASS.

N,N'-bis(2-mercaptoethyl)ethylenediamine-N,N'-diacetic acid (EDDASS)

Compound Description: EDDASS is a hexadentate ligand similar in structure to 6SS but lacking the geminal dimethyl groups. The absence of these groups results in lower stability constants for its Ga(III) and In(III) complexes compared to 6SS [].

1,2-[[6-carboxy-pyridin-2-yl]-methylamino]ethane (H2dedpa)

Compound Description: H2dedpa is a hexadentate ligand featuring two pyridine carboxylate groups and has been investigated for its potential in radiopharmaceutical applications []. The Ga(III) complex of H2dedpa exhibits high thermodynamic stability and rapid radiolabeling kinetics with (67)Ga.

N,N'-bis(6-carboxy-2-pyridylmethyl)-ethylenediamine-N,N'-diacetic acid (H4octapa)

Compound Description: H4octapa is an octadentate ligand featuring two pyridine carboxylate groups and two acetic acid groups attached to the ethylenediamine backbone []. It exhibits high thermodynamic stability constants for In(III) complexes comparable to those of DOTA.

H2CHXdedpa (N4O2)

Compound Description: H2CHXdedpa is a chiral acyclic hexadentate ligand synthesized by adding a chiral 1R,2R-trans-cyclohexane to replace the ethylenediamine backbone of H2dedpa []. The Ga(III) complex of H2CHXdedpa exhibits similar properties to [Ga(dedpa)]+, including high thermodynamic stability and rapid radiolabeling kinetics with (67)Ga. Notably, the [(67)Ga(CHXdedpa)]+ complex demonstrates improved stability in human serum compared to [(67)Ga(dedpa)]+.

H2CHXdedpa-bb (N4O2)

Compound Description: H2CHXdedpa-bb is a derivative of H2CHXdedpa with N,N'-dibenzylation of the amine groups []. The impact of this modification on metal complex stability and radiolabeling kinetics requires further investigation.

H4CHXoctapa (N4O4)

Compound Description: H4CHXoctapa is a chiral acyclic octadentate ligand analogous to H4octapa but with a chiral 1R,2R-trans-cyclohexane replacing the ethylenediamine backbone []. The In(III) complex of H4CHXoctapa displays high thermodynamic stability comparable to that of . It also exhibits exceptional in vitro kinetic inertness in human serum, making it a promising candidate for radiopharmaceutical applications with In(III) isotopes.

1,7-dicarboxymethyl-1,4,7,10-tetraazacyclododecane (DO2A)

Compound Description: DO2A is a macrocyclic ligand often used in the development of lanthanide complexes for medical applications []. It forms stable complexes with various metal ions, including europium and ytterbium. DO2A-based lanthanide complexes have shown potential as artificial nucleases and ribonucleases due to their unique properties.

1,7-diaza-4,10,13-trioxacyclopentadecane-N,N'-diacetic acid (K21DA)

Compound Description: K21DA is another macrocyclic ligand similar to DO2A, featuring a larger ring size and incorporating oxygen atoms within the macrocyclic backbone []. This structural modification influences its complexation properties with lanthanide ions compared to DO2A.

Overview

Ethylenediamine-N,N'-diacetic acid is a chelating agent widely recognized for its ability to form stable complexes with metal ions. This compound is particularly significant in various scientific fields, including biochemistry and environmental science. Ethylenediamine-N,N'-diacetic acid is classified as an amino acid derivative, specifically a diacid, due to the presence of two carboxymethyl groups attached to an ethylenediamine backbone.

Source

Ethylenediamine-N,N'-diacetic acid can be synthesized from ethylenediamine, a common building block in organic chemistry, through the introduction of carboxymethyl groups. This process allows for the modification of the basic ethylenediamine structure to enhance its chelating properties.

Classification

Ethylenediamine-N,N'-diacetic acid falls under the category of chelatants and ligands in coordination chemistry. It is particularly noted for its high stability constants with various metal ions, making it useful in both analytical and industrial applications.

Synthesis Analysis

Methods

The synthesis of ethylenediamine-N,N'-diacetic acid typically involves several key methodologies:

  1. Direct Carboxymethylation: Ethylenediamine reacts with chloroacetic acid or its derivatives under basic conditions to introduce carboxymethyl groups.
  2. Reductive Amination: This method involves the reaction of ethylenediamine with aldehydes or ketones followed by reduction, allowing for the formation of the desired diacid structure .
  3. Alternative Routes: Other synthetic approaches include the use of formaldehyde and hydrogen cyanide in a two-step process that leads to hydrolysis and subsequent formation of the diacid .

Technical Details

The synthesis often requires careful control of pH and temperature to optimize yield and purity. For example, maintaining a pH around 10 during carboxymethylation can significantly enhance the reaction efficiency. The final product is usually purified through crystallization or chromatography techniques to achieve high purity levels (typically >98%) suitable for scientific applications .

Molecular Structure Analysis

Structure

Ethylenediamine-N,N'-diacetic acid has a molecular formula of C6H12N2O4\text{C}_6\text{H}_{12}\text{N}_2\text{O}_4 and a molecular weight of approximately 176.17 g/mol. The structure consists of an ethylenediamine core with two carboxymethyl groups attached at the nitrogen atoms.

Data

  • Molecular Formula: C6H12N2O4
  • Molecular Weight: 176.17 g/mol
  • Structural Representation:
HOOC CH2N(CH2NHCH2COOH)CH2COOH\text{HOOC CH}_2-\text{N}(\text{CH}_2-\text{NH}-\text{CH}_2-\text{COOH})-\text{CH}_2-\text{COOH}

This structure allows for effective coordination with metal ions due to the presence of multiple donor sites.

Chemical Reactions Analysis

Reactions

Ethylenediamine-N,N'-diacetic acid participates in various chemical reactions, primarily involving complexation with metal ions. Key reactions include:

  1. Complex Formation: The compound readily forms stable complexes with divalent and trivalent metal ions such as calcium, magnesium, iron, and copper.
  2. Deprotonation: In solution, the carboxyl groups can lose protons, enhancing their ability to bind metal ions effectively.
  3. Hydrolysis: Under certain conditions, ethylenediamine-N,N'-diacetic acid can undergo hydrolysis, leading to the release of free metal ions from its complexes .

Technical Details

The stability constants for metal complexes formed with ethylenediamine-N,N'-diacetic acid are significantly high, indicating strong binding affinity which is crucial for applications in both analytical chemistry and environmental remediation.

Mechanism of Action

Process

The mechanism by which ethylenediamine-N,N'-diacetic acid acts as a chelator involves several steps:

  1. Metal Ion Coordination: The molecule approaches a metal ion in solution.
  2. Formation of Chelate Rings: The nitrogen atoms from the ethylenediamine part and oxygen atoms from the carboxymethyl groups coordinate with the metal ion, forming stable chelate rings.
  3. Stabilization of Metal Complexes: These chelate formations prevent precipitation and enhance solubility in aqueous solutions, which is particularly beneficial in biological systems .

Data

The stability constants (log K) for various metal complexes formed with ethylenediamine-N,N'-diacetic acid typically range from 5 to 10, indicating strong interactions that are utilized in various applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 150°C (decomposes)

Chemical Properties

  • pKa Values: The compound exhibits three pKa values corresponding to its three acidic protons.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

These properties make ethylenediamine-N,N'-diacetic acid suitable for diverse applications across different scientific fields.

Applications

Ethylenediamine-N,N'-diacetic acid has numerous scientific uses:

  1. Analytical Chemistry: Utilized as a chelating agent in titrations and spectrophotometric analyses.
  2. Environmental Remediation: Effective in extracting heavy metals from contaminated water sources.
  3. Biochemistry: Employed as a component in buffer solutions to stabilize metal ions during biochemical assays.
  4. Agriculture: Used as a micronutrient supplement for plants by facilitating nutrient uptake through chelation .
Synthetic Methodologies and Radiopharmaceutical Applications of EDDA-Based Complexes

Radiolabeling Techniques Utilizing EDDA as a Bifunctional Chelator

EDDA serves as a fundamental chelating scaffold in the development of radiometal-based diagnostic agents, particularly functioning within ternary ligand systems. Its bifunctionality is manifested through:

  • Coordination Sphere Completion: EDDA typically occupies four coordination sites of octahedral Tc-99m complexes, with the remaining sites satisfied by coligands like tricine, hydrazinonicotinamide (HYNIC), or water molecules. This arrangement forms the stable core onto which targeting vectors (peptides, small molecules) are attached [7].
  • Bioconjugation Capability: The carboxylate groups of EDDA provide convenient handles for covalent attachment to biomolecules via amide bond formation. This allows the creation of targeted radiopharmaceuticals where the EDDA-chelated radionuclide is delivered to specific cellular receptors (e.g., somatostatin receptors, prostate-specific membrane antigen) [7] [8].
  • Enhanced Complex Stability: The hexadentate coordination capability of EDDA significantly reduces transchelation and decomplexation in vivo compared to weaker or lower-denticity chelators. This stability is paramount for obtaining high target-to-background ratios in imaging studies [1] [7].

The radiolabeling process employing EDDA follows well-optimized protocols, often performed under mild conditions (room temperature to 60°C, near-neutral pH 6-7.5). High labeling efficiency (LE > 95%) and radiochemical purity (RCP > 98%) are routinely achievable using EDDA, minimizing the need for post-labeling purification. This efficiency is crucial for kit formulation suitable for clinical use. Key reaction parameters influencing labeling success include [2] [7] [8]:

Table 1: Critical Parameters for EDDA-Mediated Radiolabeling with Tc-99m

ParameterOptimal RangeImpact on Radiolabeling
pH6.0 - 7.5Higher pH favors complex formation but risks colloid formation; lower pH reduces efficiency.
Temperature (°C)25 - 60Higher temperatures accelerate reaction but may degrade biomolecules.
EDDA:Metal Ratio2:1 to 5:1 (mol/mol)Ensures sufficient chelator to prevent radiocolloid formation.
Reducing AgentSnCl₂, NaBH₄, Na₂S₂O₄Critical for reducing pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) to reactive Tc(V) or Tc(I) species. Choice affects colloid formation.
Reaction Time (min)15 - 30Sufficient for near-complete complexation.

The choice of reducing agent significantly impacts the formation of undesirable technetium dioxide (TcO₂) colloids, which can accumulate in the reticuloendothelial system (RES) and obscure target imaging. While stannous chloride (SnCl₂) is common, sodium dithionite (Na₂S₂O₄) has demonstrated advantages for certain nanoparticles by minimizing colloid formation and improving in vivo stability [2]. Alternative precursors like the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ ion offer routes to highly stable EDDA complexes with different coordination geometries, further expanding the synthetic toolbox [2].

EDDA in Technetium-99m Conjugates for SPECT Imaging: Case Studies in GRP-Receptor Targeting

The integration of EDDA into ⁹⁹ᵐTc-based radiopharmaceuticals has yielded clinically significant SPECT imaging agents, particularly for tumors overexpressing specific peptide receptors. EDDA's role in stabilizing the radiometal-peptide conjugate is pivotal for achieving high target uptake and favorable pharmacokinetics. Two prominent examples illustrate its success:

  • [⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC (Tektrotyd®): This conjugate targets somatostatin receptors (SSTRs), primarily subtype 2, overexpressed in neuroendocrine tumors (NETs) including lung NETs (L-NETs). The EDDA/tricine combination serves as the co-ligand system for the HYNIC-modified Tyr³-octreotide (TOC) peptide. Compared to the older agent ¹¹¹In-pentetreotide (Octreoscan®), [⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC offers several advantages:
  • Higher Image Quality & Sensitivity: The 140 keV gamma photons of Tc-99m provide superior resolution compared to the higher-energy emissions of In-111. Studies report slightly improved sensitivity in detecting SSTR-positive lesions, particularly smaller metastases [3].
  • Lower Radiation Burden: The shorter physical half-life of Tc-99m (6 h) compared to In-111 (67.3 h) results in significantly lower radiation dose to patients [3].
  • Potential for Intraoperative Use: The favorable pharmacokinetics and clearance profile make it a candidate for radio-guided surgery in operable lung tumors, including NETs and non-small cell lung cancer (NSCLC) [3].
  • [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA: Targeting the prostate-specific membrane antigen (PSMA), this agent is designed for imaging prostate cancer and its metastases. PSMA is a transmembrane glycoprotein highly overexpressed in prostate adenocarcinoma cells. The EDDA/HYNIC system chelates the Tc-99m core while attached to the PSMA-targeting Glu-urea-Lys pharmacophore (iPSMA). Key characteristics include:
  • High Target Affinity: The conjugate maintains high affinity for the PSMA enzyme's hydrophobic pocket.
  • Favorable Biodistribution: Rapid blood clearance primarily via the renal route results in low background activity and high tumor-to-background contrast within 1-4 hours post-injection, crucial for detecting local recurrence and metastatic lesions [7].
  • Accessibility: Offers a SPECT-based alternative to Ga-68 PSMA-PET agents in centers lacking PET infrastructure or Ga-68 generators [7].
  • [⁹⁹ᵐTc][Tc-HYNIC/EDDA]-Met(O): This agent exploits the increased demand for methionine (Met) in tumor cells for protein and polyamine synthesis. To overcome limitations of short-lived [¹¹C]MET (PET) and [⁹⁹ᵐTc]Tc-DTPA-bis(Met), oxidized methionine (S-oxo-L-methionine, Met(O)) conjugated to HYNIC and chelated with EDDA/tricine was developed. It demonstrates:
  • Early Tumor Uptake: Significant accumulation in C6 glioblastoma tumors observed at early time points (e.g., 1-hour post-injection).
  • Improved Stability & Specificity: The Met(O) moiety exhibits enhanced stability compared to Met, and the HYNIC/EDDA/Tc-99m complex shows high stability and specific uptake mediated by amino acid transporters (e.g., LAT1) upregulated in tumors [8].
  • Potential for Broad Application: Demonstrated uptake in models of brain, breast, lung, and lymphoma suggests utility beyond glioblastoma [8].

Table 2: Key EDDA-Based Tc-99m Radiopharmaceuticals and Tumor Targeting Performance

RadiopharmaceuticalTarget/ReceptorPrimary Tumor ApplicationKey Performance AdvantagesRef
[⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC (Tektrotyd®)Somatostatin Receptors (SSTR2)Neuroendocrine Tumors (NETs), Lung NETsSuperior image quality & sensitivity vs. ¹¹¹In-Octreoscan; Lower patient radiation dose; Potential for radio-guided surgery. [3]
[⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMAProstate-Specific Membrane Antigen (PSMA)Prostate Cancer, Metastatic Prostate CarcinomaHigh affinity for PSMA; Rapid renal clearance for high contrast; SPECT alternative to Ga-68 PSMA-PET. [7]
[⁹⁹ᵐTc][Tc-HYNIC/EDDA]-Met(O)Amino Acid Transporters (e.g., LAT1)Glioblastoma, Breast Cancer, Lung CancerEarly tumor uptake; Exploits amino acid metabolism; High stability; Suitable for SPECT centers lacking cyclotron. [8]

Comparative Efficacy of EDDA vs. Alternative Coligands in Stabilizing Radiometal-Peptide Conjugates

The stability, biodistribution, and target affinity of HYNIC-based ⁹⁹ᵐTc radiopharmaceuticals are profoundly influenced by the choice of co-ligand(s). EDDA is frequently benchmarked against alternatives like tricine alone, ethylenediaminetetraacetic acid (EDTA), or trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS). Key comparative findings highlight EDDA's strengths and limitations:

  • Enhanced Stability over Tricine Alone: While tricine is often used in the initial labeling step due to its excellent reducing capabilities, complexes employing tricine as the sole co-ligand (e.g., [⁹⁹ᵐTc]Tc-tricine/HYNIC-TOC) suffer from inferior stability in vitro and in vivo. They are prone to transchelation and ligand exchange, leading to higher liver and gastrointestinal accumulation (e.g., thyroid/stomach uptake) due to liberation of [⁹⁹ᵐTc]Tc-tricine species. Replacing one tricine molecule with EDDA ([⁹⁹ᵐTc]Tc-EDDA/tricine/HYNIC-TOC or simplified as [⁹⁹ᵐTc]Tc-EDDA/HYNIC-TOC) dramatically enhances complex inertness. This results in significantly reduced non-target uptake, faster blood clearance, and improved tumor-to-background ratios, particularly in the abdomen [1] [7] [8].

  • Improved Pharmacokinetics vs. EDTA: Although EDTA is a strong hexadentate chelator like EDDA, its complexes with Tc-99m often exhibit slower blood clearance and higher hepatobiliary excretion. This results in persistent background activity and lower contrast in abdominal and pelvic regions, which is detrimental for imaging tumors in these locations. EDDA-based complexes, in contrast, favor predominantly renal excretion, leading to lower background noise in critical areas and facilitating the detection of abdominal and pelvic lesions [1] [7].

  • Impact on Lipophilicity and Target Affinity: The choice of co-ligand system directly affects the overall lipophilicity of the radioconjugate. EDDA/tricine systems generally yield complexes with lower lipophilicity compared to those using TPPTS or other bulky phosphine co-ligands. While reducing non-specific binding to plasma proteins and cell membranes, this lower lipophilicity can sometimes slightly reduce the apparent affinity for highly hydrophobic receptor pockets compared to more lipophilic co-ligand systems. However, the trade-off is almost always favorable due to the significantly improved pharmacokinetics and reduced background uptake [7].

  • Specific Activity (SA) Considerations: EDDA facilitates the preparation of conjugates with high specific activity. This is critical for receptor saturation avoidance and minimizing pharmacologic effects, especially when targeting high-affinity receptors with limited expression. Studies with [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA demonstrated that high SA allows administration of minimal peptide mass, maximizing target uptake while minimizing potential receptor saturation or side effects related to peptide pharmacology [7].

  • Labeling Efficiency and Practicality: EDDA-based kits consistently demonstrate high labeling yields (>95%) under relatively mild conditions. The robustness and reproducibility of the labeling process using EDDA, often in kit formulations containing stannous reductant, EDDA, tricine, and the lyophilized HYNIC-biomolecule, make it highly suitable for routine clinical application. This practical advantage over more complex or less stable co-ligand systems contributes significantly to its widespread adoption [7] [8].

Table 3: Comparative Profile of EDDA vs. Alternative Co-Ligands in HYNIC-Based Tc-99m Radiopeptides

Co-ligand SystemComplex StabilityPredominant Excretion RouteLipophilicityLabeling Efficiency (LE)Key Advantages/Disadvantages
EDDA/TricineVery HighRenalLow-Moderate>95%+++ High stability; Fast renal clearance; Low background; High LE. --- Slightly lower affinity for some hydrophobic targets vs. more lipophilic systems.
Tricine (alone)Low-ModerateMixed (Renal + Hepatobiliary)LowHigh+++ Simple; Very High initial LE. --- Poor in vivo stability; High GI uptake; Unsuitable for abdominal imaging.
EDTAHighMixed (Slower Renal + Hepatic)LowModerate-High+++ Good stability. --- Slower blood clearance; Higher liver uptake; Lower abdominal contrast.
TPPTSHighMixed / HepatobiliaryModerate-HighModerate+++ Good stability; Potential for higher target affinity. --- Higher liver/spleen uptake; Slower clearance; Risk of higher background.

The selection of EDDA as a co-ligand, particularly in the EDDA/tricine pair, represents an optimal balance between achieving high thermodynamic and kinetic stability of the Tc-99m core, favorable hydrophilic properties promoting renal clearance, and maintaining sufficient affinity for the biological target. This balance underpins the clinical success of agents like Tektrotyd® and drives ongoing research into novel EDDA-based radioconjugates targeting other receptors and metabolic pathways [1] [3] [7].

Properties

CAS Number

5657-17-0

Product Name

Ethylenediamine-N,N'-diacetic acid

IUPAC Name

2-[2-(carboxymethylamino)ethylamino]acetic acid

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c9-5(10)3-7-1-2-8-4-6(11)12/h7-8H,1-4H2,(H,9,10)(H,11,12)

InChI Key

IFQUWYZCAGRUJN-UHFFFAOYSA-N

SMILES

C(CNCC(=O)O)NCC(=O)O

Solubility

Soluble in DMSO

Synonyms

EDDA
EDDA Copper salt
EDDA disodium salt
EDDA monosodium salt
EDDA-maganeese
EDDA-Zn
Fe(III)-EDDA
Fe(III)-ethylenediamine-N,N'-diacetate
iron(2+)-EDDA
N,N'-ethylenediaminediacetic acid
NiEDDA
zinc-EDDA

Canonical SMILES

C(C[NH2+]CC(=O)[O-])[NH2+]CC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.